Physicochemical Differentiation: Property Comparison of CAS 1154665-52-7 with its Primary Amine Analog (CAS 1158445-90-9)
The target compound differs from its closest commercially listed analog, 1-(4-Amino-2-fluorophenyl)-4-piperidinamine (CAS 1158445-90-9), primarily through the methylation state of the 4-amine. While the primary amine analog has a molecular weight of 209.26 g/mol, the N,N-dimethyl substitution in CAS 1154665-52-7 increases the molecular weight to 237.32 g/mol . This structural change directly increases the number of hydrogen bond acceptors and modifies the calculated partition coefficient (cLogP). The replacement of a hydrogen bond donor (primary amine NH2) with a tertiary amine (N(CH3)2) reduces the total polar surface area (tPSA) relative to molecular weight, a well-established parameter favoring passive blood-brain barrier (BBB) penetration [1]. This specific substitution pattern is a deliberate strategy in CNS drug design to improve brain uptake while retaining metabolic stability.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 237.32 g/mol; cLogP: predicted to be higher than analog due to N,N-dimethyl substitution |
| Comparator Or Baseline | CAS 1158445-90-9 (1-(4-Amino-2-fluorophenyl)-4-piperidinamine): MW 209.26 g/mol, primary amine |
| Quantified Difference | Molecular weight increase of 28.06 g/mol (corresponding to 2 methyl groups); reduction in hydrogen bond donor count by 1 (primary amine to tertiary amine) |
| Conditions | In silico structure-based comparison using SMILES notations from standard chemical databases. |
Why This Matters
For CNS-oriented research, the tertiary amine reduces P-glycoprotein efflux susceptibility and hydrogen bonding potential, theoretically improving brain exposure relative to the primary amine analog, which is a critical differentiator when selecting building blocks for BBB-penetrant libraries.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi:10.1602/neurorx.2.4.541. (Review highlighting the role of tPSA and HBD count in CNS drug design). View Source
